Tert-butyl (2-(1H-1,2,3-triazol-1-YL)ethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

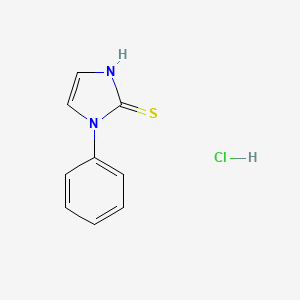

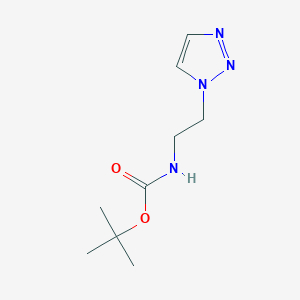

Tert-butyl (2-(1H-1,2,3-triazol-1-YL)ethyl)carbamate is a compound that has garnered significant interest in the field of chemistry due to its unique structure and versatile applications. This compound is particularly notable for its role in click chemistry, specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Mechanism of Action

Target of Action

Tert-butyl (2-(1H-1,2,3-triazol-1-YL)ethyl)carbamate, also known as BTTAA, is primarily used as a ligand in copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . The primary target of BTTAA is the copper (I) ion, which plays a crucial role in the CuAAC reaction .

Mode of Action

BTTAA interacts with its target, the copper (I) ion, to catalyze the azide-alkyne cycloaddition reaction . This interaction accelerates the reaction rates and suppresses cell cytotoxicity . The biocompatibility and fast kinetics of BTTAA are advancements from water-insoluble TBTA and are desirable for bioconjugation in diverse chemical biology experiments .

Biochemical Pathways

The primary biochemical pathway affected by BTTAA is the CuAAC reaction . This reaction is a type of click chemistry, a term used to describe reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high yields . The CuAAC reaction, catalyzed by BTTAA, is used for biomolecular labeling .

Pharmacokinetics

Its water-soluble nature suggests that it may have good bioavailability .

Result of Action

The result of BTTAA’s action is the acceleration of the CuAAC reaction rates and suppression of cell cytotoxicity . This makes it a valuable tool in bioconjugation, enabling the attachment of various functional groups to biomolecules .

Action Environment

The action of BTTAA is influenced by environmental factors such as temperature and pH . It is typically stored at a temperature of 2-8°C

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(1H-1,2,3-triazol-1-YL)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate azide and alkyne under copper(I) catalysis. The reaction conditions often include the use of a copper(I) source, such as copper sulfate or copper(I) bromide, and a reducing agent like sodium ascorbate . The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of click chemistry and the use of efficient catalytic systems suggest that large-scale synthesis would follow similar protocols to those used in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(1H-1,2,3-triazol-1-YL)ethyl)carbamate primarily undergoes click chemistry reactions, particularly CuAAC. This reaction is highly efficient and selective, forming 1,2,3-triazoles with high yields .

Common Reagents and Conditions

The common reagents used in these reactions include copper(I) catalysts, azides, and alkynes. The reaction conditions are typically mild, often performed at room temperature in aqueous or organic solvents .

Major Products

The major products formed from these reactions are 1,2,3-triazoles, which are valuable intermediates in various chemical and pharmaceutical applications .

Scientific Research Applications

Tert-butyl (2-(1H-1,2,3-triazol-1-YL)ethyl)carbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

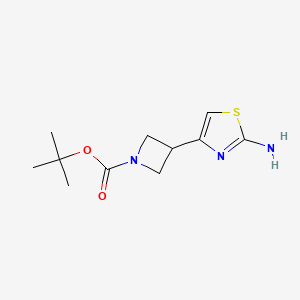

BTTAA (2-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): Another copper click-chemistry ligand with similar applications.

BTTES (3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid): A water-soluble ligand for CuAAC reactions.

Uniqueness

Tert-butyl (2-(1H-1,2,3-triazol-1-YL)ethyl)carbamate is unique due to its high efficiency and selectivity in CuAAC reactions, as well as its biocompatibility, which makes it suitable for a wide range of applications in chemistry, biology, and medicine .

Properties

IUPAC Name |

tert-butyl N-[2-(triazol-1-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)10-4-6-13-7-5-11-12-13/h5,7H,4,6H2,1-3H3,(H,10,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOPCXLAOJFJIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1C=CN=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2538917.png)

![3-butyl-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2538921.png)

amino}benzoic acid](/img/structure/B2538923.png)

![[2-(2-Acetylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2538924.png)

![3-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2538925.png)

![8-(2-aminophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)

![4-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2538927.png)

![{(3Z)-3-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl acetate](/img/structure/B2538928.png)

![3-Tert-butyl-1-methyl-1-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]urea](/img/structure/B2538930.png)

![(2E)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}-3-phenylprop-2-enamide](/img/structure/B2538932.png)

![Methyl 3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-6-carboxylate;hydrochloride](/img/structure/B2538933.png)